Technical Deep Dive: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid
Technical Deep Dive: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid
Topic: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Engineers, and Medicinal Chemists.
Strategic Intermediate for Anthraquinone Scaffolds and SNAr Diversification
Executive Summary & Chemical Identity
2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1 ) is a high-value aromatic intermediate primarily utilized in the synthesis of anthraquinone dyes (e.g., Indanthrone derivatives) and as a versatile scaffold in medicinal chemistry.[1][2][3]
Structurally, it represents a "masked" anthraquinone. It possesses a unique reactivity profile due to the 4-chloro-3-nitro substitution pattern on the benzoyl ring. The chlorine atom, flanked by an ortho-nitro group and a para-carbonyl linkage, is highly activated toward Nucleophilic Aromatic Substitution (SNAr), making this compound a potent electrophile for library diversification in drug discovery.
| Property | Data |
| CAS Number | 85-54-1 |
| IUPAC Name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid |
| Synonyms | 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid |
| Molecular Formula | C₁₄H₈ClNO₅ |
| Molecular Weight | 305.67 g/mol |
| Melting Point | 198.0 – 202.0 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, dilute Alkali; Insoluble in Water |
Synthesis & Mechanistic Pathways
The industrial synthesis of CAS 85-54-1 is a classic example of sequential electrophilic aromatic substitution, requiring precise regiochemical control.
The Synthetic Route
The synthesis proceeds in two distinct stages:
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Friedel-Crafts Acylation: Reaction of phthalic anhydride with chlorobenzene.
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Regioselective Nitration: Introduction of the nitro group.
Step 1: Friedel-Crafts Acylation
Phthalic anhydride reacts with chlorobenzene in the presence of Aluminum Chloride (AlCl₃).
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Insight: Chlorobenzene is an ortho/para director. However, steric hindrance from the bulky anhydride electrophile overwhelmingly favors the para attack.
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Product: 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3).
Step 2: Nitration (The Critical Step)
The intermediate 2-(4-chlorobenzoyl)benzoic acid is subjected to mixed-acid nitration (HNO₃/H₂SO₄).
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Mechanistic Logic: The benzoyl group is a strong electron-withdrawing group (EWG), deactivating the ring meta to it. The Chlorine atom is an ortho/para director (deactivating but directing).
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Position 2 (ortho to C=O): Sterically blocked.
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Position 3 (ortho to Cl): Activated by Cl, meta to C=O. Favored.
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Position 5 (meta to Cl): Deactivated by both groups.
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Result: The nitro group installs exclusively at position 3, yielding the target 2-(4-Chloro-3-nitrobenzoyl)benzoic acid .
Visualization of the Pathway
The following diagram illustrates the synthesis and the subsequent cyclization potential.
Figure 1: Synthetic genealogy of CAS 85-54-1, highlighting its origin and downstream transformations.
Detailed Experimental Protocols
Note: These protocols are synthesized from standard industrial methodologies for benzoic acid derivatives. Always perform a risk assessment before replication.
Protocol A: Laboratory Scale Nitration
Objective: Convert 2-(4-chlorobenzoyl)benzoic acid to CAS 85-54-1.
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Preparation of Mixed Acid: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, cool 100 mL of conc. H₂SO₄ to 0–5°C using an ice-salt bath. Slowly add 35 mL of fuming HNO₃ (d=1.5), maintaining temperature below 10°C.
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Addition: Slowly add 50 g of 2-(4-chlorobenzoyl)benzoic acid portion-wise over 45 minutes.
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Critical Control Point: The reaction is exothermic. If the temperature exceeds 30°C during addition, oxidative side reactions increase, darkening the product.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).
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Quenching: Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
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Purification: Filter the solid. Wash with cold water until the filtrate is neutral (pH 7). Recrystallize from Ethanol or Acetic Acid to obtain high-purity crystals (mp ~200°C).
Protocol B: Cyclization to Anthraquinone (Downstream Application)
Objective: Ring closure to form 2-chloro-1-nitroanthraquinone.
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Dissolve 10 g of CAS 85-54-1 in 50 mL of 20% Oleum (fuming sulfuric acid).
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Heat the mixture to 130–150°C for 1 hour.
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Cool and pour onto ice. Filter the resulting anthraquinone precipitate.
Key Applications in R&D and Drug Development
The "Activated Chlorine" Advantage (SNAr)
For medicinal chemists, CAS 85-54-1 is not just a dye intermediate; it is a scaffold for rapid library generation .
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Reactivity: The Chlorine atom at position 4 is activated by:
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The ortho-Nitro group (Strong -R, -I effect).
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The para-Ketone linkage (Strong -R, -I effect).
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Utility: This makes the chlorine extremely labile. It can be displaced by primary and secondary amines, thiols, or alkoxides under mild conditions before cyclization.
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Workflow:
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Perform SNAr on CAS 85-54-1 with a functionalized amine (e.g., an amino acid ester or a piperazine).
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Cyclize the resulting intermediate to form complex, amino-substituted anthraquinones (potential DNA intercalators or kinase inhibitors).
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Pathway Visualization: SNAr Diversification
Figure 2: Mechanism of Nucleophilic Aromatic Substitution utilizing the labile chlorine atom.[6]
Safety & Handling (E-E-A-T)
As a nitro-aromatic compound, CAS 85-54-1 requires strict adherence to safety protocols.
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Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential sensitizer.
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Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable if impurities are present. Do not distill the crude reaction mixture dry.
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Storage: Store in a cool, dry place away from strong bases and reducing agents.
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Self-Validating Safety Check: Before scaling up nitration, always perform a DSC (Differential Scanning Calorimetry) test on the reaction mass to identify onset temperatures of decomposition.
References
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Royal Society of Chemistry. Nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid (Analogous Chemistry). [Link]
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National Institute of Standards and Technology (NIST). Mass Spectral Data and Chemical Properties. [Link]
